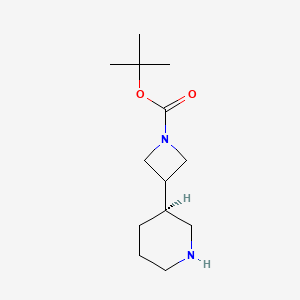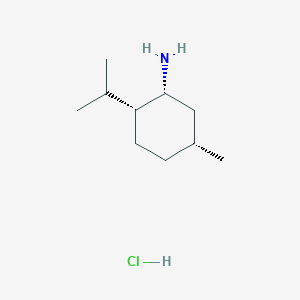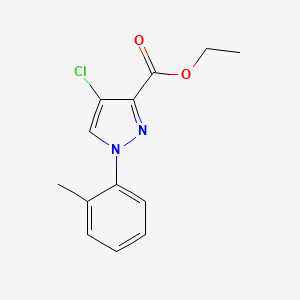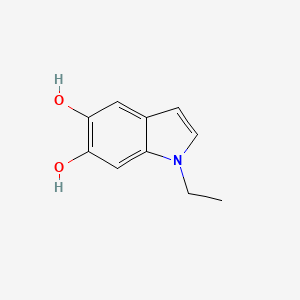
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione is a complex organic compound with a unique structure that includes an acridine core, a dimethylaminoethyl group, and a thione functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine.
Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted acridine derivatives.
科学研究应用
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione involves its interaction with biological macromolecules:
DNA Intercalation: The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Uniqueness
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione is unique due to its combination of a dimethylaminoethyl group and a thione functional group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological macromolecules and electronic materials.
属性
CAS 编号 |
847789-67-7 |
|---|---|
分子式 |
C18H21N3S |
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethylamino]-10-methylacridine-9-thione |
InChI |
InChI=1S/C18H21N3S/c1-20(2)12-11-19-14-8-6-10-16-17(14)18(22)13-7-4-5-9-15(13)21(16)3/h4-10,19H,11-12H2,1-3H3 |
InChI 键 |
IJYIDNUMFLLJTM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=S)C3=C(C=CC=C31)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)




![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)




